molecular formula C12H11ClN2O3 B12927255 Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12927255
M. Wt: 266.68 g/mol
InChI Key: MIWDUOLJJXLINP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, a hydroxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after chlorination and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxaldehyde.

    Reduction: Formation of ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carbinol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 4-chloro-1-(3-hydroxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(13)7-15(14-11)8-4-3-5-9(16)6-8/h3-7,16H,2H2,1H3

InChI Key

MIWDUOLJJXLINP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)O

Origin of Product

United States

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